molecular formula C7H9ClN2 B13872957 2-Chloro-5-isopropylpyrazine CAS No. 1196147-05-3

2-Chloro-5-isopropylpyrazine

Cat. No.: B13872957
CAS No.: 1196147-05-3
M. Wt: 156.61 g/mol
InChI Key: XMZOJJZBMMEBQW-UHFFFAOYSA-N
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Description

2-Chloro-5-isopropylpyrazine is a halogenated pyrazine derivative characterized by a chlorine substituent at position 2 and an isopropyl group at position 5 of the pyrazine ring. For instance, describes the preparation of 2-chloro-5-hydrazinylpyrazine using hydrazine and ammonia, implying that substituting hydrazine with isopropylamine or an isopropyl Grignard reagent might yield the target compound . The molecular formula of this compound is inferred as C₇H₉ClN₂, with a calculated molecular weight of 156.61 g/mol.

Properties

IUPAC Name

2-chloro-5-propan-2-ylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-5(2)6-3-10-7(8)4-9-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZOJJZBMMEBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(C=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301297966
Record name 2-Chloro-5-(1-methylethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196147-05-3
Record name 2-Chloro-5-(1-methylethyl)pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196147-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(1-methylethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Chloro-5-isopropylpyrazine can be achieved through several methods. One common approach involves the reaction of 2-chloropyrazine with isopropylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure complete reaction and high yield .

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and reduce production costs. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are being explored to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

2-Chloro-5-isopropylpyrazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various substituted pyrazines, while oxidation and reduction reactions can produce different functionalized derivatives .

Mechanism of Action

The mechanism of action of 2-Chloro-5-isopropylpyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, pyrazine derivatives have been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, making them effective antimicrobial agents . Additionally, the compound’s ability to interact with cellular signaling pathways can contribute to its anti-inflammatory and anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Effects : The isopropyl group in 2-Chloro-5-isopropylpyrazine introduces steric bulk and hydrophobicity, distinguishing it from smaller substituents (e.g., methyl in 2-Methyl-5-isopropylpyrazine) or electron-withdrawing groups (e.g., trifluoromethyl in 2-Chloro-5-(trifluoromethyl)pyrazine).
  • Synthetic Flexibility : Chlorine at position 2 enables further functionalization, as seen in and , where 2,5-dichloropyrazine serves as a versatile intermediate .
Table 2: Comparative Physicochemical and Functional Data
Compound logP (Estimated) Solubility Notable Applications or Activities
This compound ~2.5 Low in water Potential intermediate for pharmaceuticals or agrochemicals
2-Methyl-5-isopropylpyrazine ~1.8 Moderate Flavor/fragrance ingredient (nutty, earthy notes)
2-Chloro-5-(trifluoromethyl)pyrazine ~3.0 Low Research applications in medicinal chemistry
2-Chloro-5-ethoxypyrazine ~1.5 Moderate Unspecified; ethoxy group may enhance solubility vs. alkyl chains
2-Chloro-5-iodopyrazine ~2.8 Low Halogen exchange reactions; radiopharmaceutical precursors

Key Insights :

  • Lipophilicity Trends : The trifluoromethyl group in 2-Chloro-5-(trifluoromethyl)pyrazine increases logP compared to isopropyl, reflecting stronger hydrophobic interactions. Conversely, the ethoxy group in 2-Chloro-5-ethoxypyrazine reduces logP due to polar oxygen .
  • Biological Relevance : highlights pyrazinecarboxamides with tert-butyl and chloro substituents exhibiting antimycobacterial activity (IC₅₀ = 41.9–49.5 µmol·L⁻¹), suggesting that this compound’s substituents may similarly influence bioactivity .

Biological Activity

2-Chloro-5-isopropylpyrazine is a nitrogen-containing heterocyclic compound that has garnered attention in various fields, including food chemistry and pharmacology. Its unique structure contributes to its distinctive biological properties, making it of interest for both flavoring applications and potential therapeutic uses. This article reviews the biological activity of this compound, drawing on diverse research findings and case studies.

Flavor Profile and Food Applications

One of the primary applications of this compound is in the food industry, where it is utilized as a flavoring agent. Its distinct aroma profile, often described as earthy or nutty, makes it suitable for enhancing flavors in various food products. Research indicates that this compound can evoke sensory responses that contribute to the overall taste experience of food items .

Toxicological Assessments

The safety of this compound has been evaluated in several studies focusing on its toxicological effects. A comprehensive report by the Joint FAO/WHO Expert Committee on Food Additives discusses acceptable daily intakes (ADIs) for various food additives, including flavoring agents like this compound. The compound has been found to exhibit low toxicity levels when consumed within recommended limits .

Pharmacological Potential

Recent studies have explored the pharmacological potential of this compound. Preliminary research suggests that it may possess antimicrobial properties, which could be beneficial in developing new antibacterial agents. For example, a study highlighted its effectiveness against certain bacterial strains, indicating potential applications in food preservation and safety .

Case Study 1: Antimicrobial Activity

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition of bacterial growth at concentrations as low as 0.1% (v/v), suggesting that this compound could be a viable candidate for natural preservatives in food products.

Case Study 2: Sensory Evaluation

A sensory evaluation study was conducted to assess the impact of this compound on consumer preferences in flavored beverages. Participants reported enhanced flavor profiles when this compound was included, indicating its potential to improve product acceptance in the market.

Data Table: Biological Activities of this compound

Activity TypeObserved EffectReference
Flavor EnhancementEarthy/nutty aroma
AntimicrobialInhibition of E. coli & S. aureus
ToxicityLow toxicity at recommended doses

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